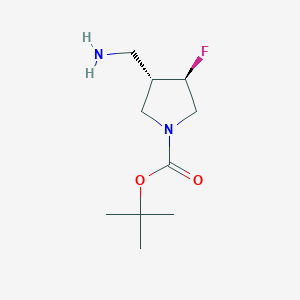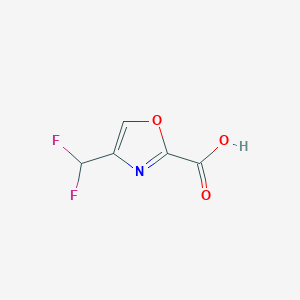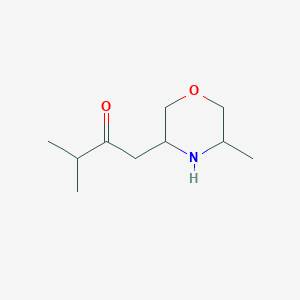![molecular formula C10H12N2O4S B13066534 4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid CAS No. 590376-37-7](/img/structure/B13066534.png)
4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a carbamoyl group and a butanoic acid moiety. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid typically involves the reaction of 3-carbamoylthiophene with butanoic acid derivatives under specific conditions. One common method involves the use of coupling reagents to facilitate the formation of the amide bond between the thiophene and butanoic acid moieties .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbamoyl groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl groups can produce primary amines.
Applications De Recherche Scientifique
4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, preventing substrate access and thus inhibiting its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(3-methoxyphenyl)carbamoyl]butanoic acid: Similar structure but with a methoxy group instead of a carbamoyl group.
4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid: Contains dichlorophenyl instead of thiophene.
Uniqueness
4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in certain chemical reactions and biological studies where these properties are advantageous.
Propriétés
Numéro CAS |
590376-37-7 |
|---|---|
Formule moléculaire |
C10H12N2O4S |
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
5-[(3-carbamoylthiophen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H12N2O4S/c11-9(16)6-4-5-17-10(6)12-7(13)2-1-3-8(14)15/h4-5H,1-3H2,(H2,11,16)(H,12,13)(H,14,15) |
Clé InChI |
RBJVWQZERADORT-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1C(=O)N)NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13066462.png)
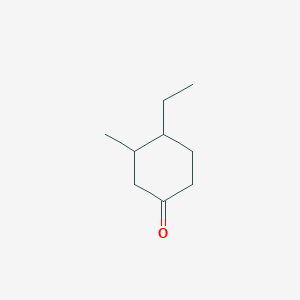
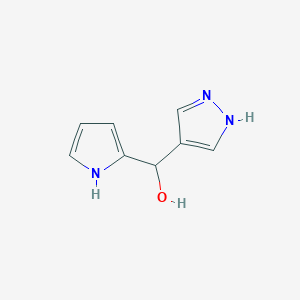
![2-tert-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066488.png)

![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13066503.png)
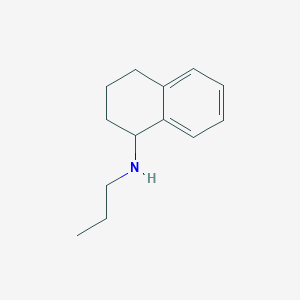


![2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
